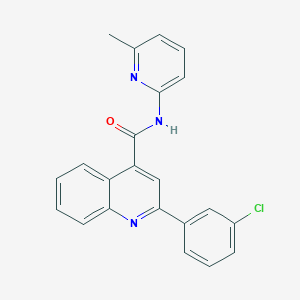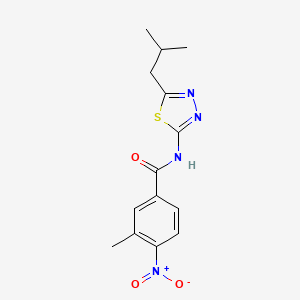
4-(dimethylamino)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
Vue d'ensemble
Description
4-(dimethylamino)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DMTB, is a chemical compound that has been widely studied for its potential therapeutic applications. DMTB belongs to the class of thiadiazole derivatives, which have been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 4-(dimethylamino)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. One proposed mechanism is the inhibition of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the fragmentation of DNA and cell death. It has also been shown to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(dimethylamino)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. It is also important to note that this compound has not yet been tested in clinical trials, and its safety and efficacy in humans have not been established.
Orientations Futures
There are several future directions for research on 4-(dimethylamino)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of research is its potential as a treatment for inflammatory and infectious diseases, such as rheumatoid arthritis and sepsis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential side effects and drug interactions.
Conclusion
In conclusion, this compound is a promising compound with a range of potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. While further research is needed to fully understand its mechanism of action and potential side effects, this compound holds great promise as a novel therapeutic agent.
Applications De Recherche Scientifique
4-(dimethylamino)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess a range of biological activities that make it a promising candidate for various therapeutic applications. It has been studied extensively for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to possess anti-inflammatory and antimicrobial properties, suggesting its potential as a treatment for inflammatory and infectious diseases.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9(2)13-16-17-14(20-13)15-12(19)10-5-7-11(8-6-10)18(3)4/h5-9H,1-4H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDZBNVEUEYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4760401.png)
![methyl 3-[(5-nitro-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B4760409.png)

![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4760432.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)



![ethyl 4-{[4-(4-methyl-1-piperazinyl)phenyl]amino}-2-(methylthio)-5-pyrimidinecarboxylate hydrochloride](/img/structure/B4760459.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)


![N-cyclopentyl-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B4760488.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)](/img/structure/B4760501.png)